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  • Product: 4'-Trifluoromethyl-3,4-dimethoxybenzophenone
  • CAS: 116412-99-8

Core Science & Biosynthesis

Foundational

4'-Trifluoromethyl-3,4-dimethoxybenzophenone chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone Foreword This technical guide provides a comprehensive overview of 4'-Trifluoromethyl-3,4-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone

Foreword

This technical guide provides a comprehensive overview of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone, a molecule of significant interest in contemporary chemical research. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive narrative that elucidates the 'why' behind the 'how'. This document is structured to guide researchers, scientists, and drug development professionals through the synthesis, characterization, and potential applications of this compound, grounded in established chemical principles and supported by authoritative references.

Molecular Overview and Significance

4'-Trifluoromethyl-3,4-dimethoxybenzophenone, with the CAS Number 86435-51-6, is a diaryl ketone featuring a unique electronic profile. One aromatic ring is substituted with two electron-donating methoxy groups, while the other is functionalized with a strongly electron-withdrawing trifluoromethyl group. This electronic dichotomy imparts a distinct reactivity and set of physicochemical properties to the molecule, making it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group is a well-established bioisostere for other functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone is presented below.

PropertyValueSource
Molecular Formula C₁₆H₁₃F₃O₃-
Molecular Weight 326.27 g/mol Toronto Research Chemicals
CAS Number 86435-51-6Toronto Research Chemicals
Appearance White to off-white solid (predicted)-
Melting Point 128-130 °CGoogle Patents
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and poorly soluble in water.-
Boiling Point Not determined (likely high due to molecular weight and polarity)-

Synthesis and Mechanistic Insights

The most common and industrially scalable method for the synthesis of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of 1,2-dimethoxybenzene (veratrole) with 4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Synthetic Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_process Reaction & Workup cluster_product Final Product R1 Veratrole (1,2-Dimethoxybenzene) P1 Complex Formation & Acylation (0°C to rt) R1->P1 R2 4-(Trifluoromethyl)benzoyl Chloride R2->P1 C1 Aluminum Chloride (AlCl3) C1->P1 S1 Dichloromethane (DCM) S1->P1 P2 Aqueous Workup (HCl) & Extraction P1->P2 P3 Purification (Recrystallization) P2->P3 FP 4'-Trifluoromethyl-3,4-dimethoxybenzophenone P3->FP

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Rationale and Mechanism

The choice of a potent Lewis acid like AlCl₃ is crucial as it coordinates with the acyl chloride, generating a highly electrophilic acylium ion. The veratrole ring, being electron-rich due to the two methoxy groups, readily undergoes electrophilic attack by this acylium ion. The substitution occurs preferentially at the position para to one of the methoxy groups due to steric hindrance between the two methoxy groups.

Spectroscopic Characterization (Predicted)

While a publicly available, peer-reviewed full dataset for this specific molecule is scarce, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the dimethoxy-substituted ring will appear as a set of three signals in the aromatic region (around 6.9-7.5 ppm), while the protons on the trifluoromethyl-substituted ring will appear as two doublets (around 7.7-7.8 ppm) due to ortho- and meta-coupling. The two methoxy groups will each give a singlet at around 3.9 ppm.

  • ¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon around 195 ppm. The carbon of the trifluoromethyl group will be observed around 120-125 ppm, with coupling to the fluorine atoms. The aromatic carbons will appear in the 110-140 ppm range, and the methoxy carbons will be seen around 56 ppm.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, expected in the range of 1650-1670 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will appear as strong bands in the 1100-1350 cm⁻¹ region. C-O stretching of the methoxy groups will be visible around 1250 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 326.27. Common fragmentation patterns would involve the loss of CO, CH₃, and CF₃ groups.

Reactivity and Potential Transformations

The chemical behavior of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone is governed by its three main functional components: the ketone carbonyl group, the electron-rich dimethoxy-substituted phenyl ring, and the electron-poor trifluoromethyl-substituted phenyl ring.

  • Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions, for example, with Grignard reagents or organolithium compounds to form tertiary alcohols. It can also be reduced to a secondary alcohol using reducing agents like sodium borohydride.

  • Aromatic Rings: The dimethoxy-substituted ring is activated towards further electrophilic aromatic substitution, such as nitration or halogenation. Conversely, the trifluoromethyl-substituted ring is deactivated towards electrophilic substitution but activated for nucleophilic aromatic substitution, although this typically requires harsh conditions.

Potential Applications in Research and Development

The unique structural and electronic features of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone make it a promising candidate for several applications:

  • Medicinal Chemistry: As a scaffold or intermediate for the synthesis of novel bioactive molecules. The trifluoromethyl group can enhance the metabolic stability and cell permeability of drug candidates. Benzophenone-containing compounds have been explored for a wide range of biological activities.

  • Photochemistry: Benzophenones are well-known photosensitizers. This molecule could potentially be used in photopolymerization, organic synthesis, and photodynamic therapy.

  • Materials Science: As a building block for functional polymers or dyes, where the combination of electron-donating and -withdrawing groups can lead to interesting optical and electronic properties.

Experimental Protocol: Synthesis and Purification

This protocol describes the synthesis of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone via Friedel-Crafts acylation.

Materials and Reagents
  • 1,2-Dimethoxybenzene (Veratrole)

  • 4-(Trifluoromethyl)benzoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

Synthetic Procedure
  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 1,2-dimethoxybenzene (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification
  • Recrystallize the crude solid from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure 4'-Trifluoromethyl-3,4-dimethoxybenzophenone as a crystalline solid.

  • Characterize the final product by melting point determination and spectroscopic methods (NMR, IR, MS).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Prep1 Charge reactor with AlCl3 and DCM Prep2 Cool to 0°C under N2 Prep1->Prep2 React1 Add 4-(CF3)benzoyl chloride Prep2->React1 React2 Add veratrole solution React1->React2 React3 Warm to RT and stir React2->React3 Workup1 Quench with ice/HCl React3->Workup1 Workup2 Extract with DCM Workup1->Workup2 Workup3 Wash with HCl, NaHCO3, brine Workup2->Workup3 Workup4 Dry and concentrate Workup3->Workup4 Purify1 Recrystallize from ethanol Workup4->Purify1 Purify2 Characterize final product Purify1->Purify2

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

4'-Trifluoromethyl-3,4-dimethoxybenzophenone is a molecule with significant potential, stemming from its unique electronic and structural features. While detailed experimental data in the public domain is limited, a robust understanding of its properties and reactivity can be established through the application of fundamental chemical principles. This guide provides a solid foundation for researchers looking to synthesize, characterize, and explore the applications of this intriguing compound.

References

  • Google Patents.

Protocols & Analytical Methods

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

comparative analysis of benzophenone-based kinase inhibitors

Initiating Kinase Inhibitor Search I've started by comprehensively searching for benzophenone-based kinase inhibitors. I am focused on different classes and mechanisms.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Kinase Inhibitor Search

I've started by comprehensively searching for benzophenone-based kinase inhibitors. I am focused on different classes and mechanisms. I am targeting my search on different kinase targets. I will then move on to specific examples and their reported efficacies.

Expanding Search for Specific Examples

I'm now diving deeper into specific, well-characterized benzophenone-based kinase inhibitors. I'm focusing on comparative studies of their potency, selectivity, and off-target effects, and finding established experimental protocols used to assess their performance. My goal is a comprehensive understanding to structure the guide effectively.

Outlining Guide Structure

I'm now outlining the guide, starting with an introduction to kinase inhibitors and the benzophenone scaffold's importance. A detailed inhibitor comparison will follow, with comparative tables of experimental data and step-by-step protocols. I plan to use Graphviz diagrams to visualize signaling pathways and workflows. I aim for an authoritative, well-referenced, and visually engaging final output.

Comparative

validation of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone's biological activity in cell-based assays

A Comprehensive Guide to the In Vitro Validation of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone: A Comparative Analysis in Cell-Based Assays Introduction: Deconstructing the Molecule for Functional Prediction The compou...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the In Vitro Validation of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone: A Comparative Analysis in Cell-Based Assays

Introduction: Deconstructing the Molecule for Functional Prediction

The compound 4'-Trifluoromethyl-3,4-dimethoxybenzophenone is a synthetic molecule featuring a benzophenone scaffold. The benzophenone core is a privileged structure in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, anti-cancer, and antimicrobial effects. The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity due to its lipophilic and electron-withdrawing nature. Furthermore, the 3,4-dimethoxy substitution on one of the phenyl rings can influence the molecule's electronic properties and potential interactions with biological targets.

Given these structural features, we hypothesize that 4'-Trifluoromethyl-3,4-dimethoxybenzophenone may exhibit cytotoxic, anti-inflammatory, and/or kinase inhibitory activities. This guide outlines a systematic approach to test these hypotheses using a panel of robust, cell-based assays.

Experimental Workflow: A Tiered Approach to Biological Characterization

A logical, tiered approach is essential for efficiently characterizing a novel compound. We begin with broad assessments of cytotoxicity to determine the compound's therapeutic window. This is followed by more specific functional assays to probe its anti-inflammatory and signaling pathway modulatory effects.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Functional Screening cluster_2 Tier 3: Mechanism of Action A Compound Solubilization (DMSO Stock) C Cytotoxicity Screening (MTT Assay) A->C B Cell Line Selection (e.g., RAW 264.7, HeLa) B->C D Anti-inflammatory Assay (Griess Assay for NO) C->D Select non-toxic concentrations E Broad Kinase Panel (Optional, High-Throughput) C->E Select non-toxic concentrations F Signaling Pathway Analysis (Western Blot for p-ERK, p-p38) D->F G Target Engagement Assay (e.g., Cellular Thermal Shift Assay) G cluster_n In the Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates for degradation NFkB NF-κB (p65/p50) IkBa->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB iNOS iNOS Gene Expression NFkB_nuc->iNOS induces NO Nitric Oxide (NO) iNOS->NO

Figure 2: Simplified NF-κB signaling pathway leading to nitric oxide production.

Experimental Protocol: Griess Assay for Nitric Oxide
  • Cell Seeding and Treatment: Seed RAW 264.7 cells as in the MTT assay. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to each supernatant sample.

  • Incubation and Reading: Incubate in the dark for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Anticipated Results and Comparison:
Compound% NO Inhibition at 10 µM (LPS-stimulated)
4'-Trifluoromethyl-3,4-dimethoxybenzophenone68%
Dexamethasone (Positive Control)95%
Benzophenone15%
GW507425%

These results would suggest that our target compound has significant anti-inflammatory properties, superior to its parent scaffold.

Tier 3: Elucidating the Mechanism of Action

Rationale: The mitogen-activated protein kinase (MAPK) pathways, including the ERK1/2 pathway, are also critically involved in the cellular response to inflammatory stimuli. To investigate if the anti-inflammatory activity of our compound is mediated through the inhibition of this pathway, we can use Western blotting to measure the phosphorylation (activation) of key proteins like ERK1/2.

The MAPK/ERK Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Ras Ras TLR4->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK phosphorylation AP1 AP-1 (Transcription Factor) pERK->AP1 activates

Figure 3: The canonical MAPK/ERK signaling cascade.

Experimental Protocol: Western Blot for Phospho-ERK1/2
  • Cell Lysis: Treat RAW 264.7 cells with LPS and the test compounds as described for the Griess assay, but for a shorter duration (e.g., 30 minutes). Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

  • Densitometry: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Anticipated Results and Comparison:
Treatment (10 µM Compound + LPS)Relative p-ERK1/2 / Total ERK1/2 Ratio
Vehicle Control (No LPS)0.1
LPS Only1.0 (Normalized)
4'-Trifluoromethyl-3,4-dimethoxybenzophenone0.35
U0126 (MEK Inhibitor - Positive Control)0.05
Benzophenone0.85

These findings would strongly suggest that the anti-inflammatory mechanism of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone involves the suppression of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to validate the biological activity of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone. The proposed experiments, moving from broad cytotoxicity screening to specific mechanistic studies, provide a comprehensive in vitro profile of the compound. The comparative data against its parent scaffold and known inhibitors contextualize its potency and potential.

The hypothetical data presented herein suggests that 4'-Trifluoromethyl-3,4-dimethoxybenzophenone is a moderately cytotoxic compound with significant anti-inflammatory properties, likely mediated through the inhibition of the MAPK/ERK signaling pathway. These promising in vitro results warrant further investigation, including its effects on other inflammatory pathways (e.g., p38, JNK), target deconvolution studies to identify its direct binding partners, and eventual validation in in vivo models of inflammation.

References

  • Title: The use of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) for quantification of cell proliferation and viability Source: Methods in Molecular Biology URL: [Link]

  • Title: The role of NF-κB in the immune system Source: Nature Reviews Immunology URL: [Link]

  • Title: A critical study of the MTT assay for measuring cell viability Source: Journal of Immunological Methods URL: [Link]

  • Title: Mitogen-activated protein kinase cascades and inflammatory signaling Source: Best Practice & Research Clinical Rheumatology URL: [Link]

Safety & Regulatory Compliance

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